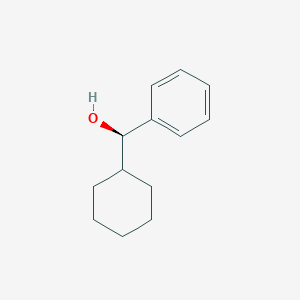

(R)-cyclohexyl(phenyl)methanol

Description

Role of Chiral Alcohols as Key Intermediates in Advanced Organic Synthesis

Chiral alcohols are indispensable building blocks and intermediates in the synthesis of complex chiral molecules. nih.govresearchgate.net Their utility stems from the presence of a hydroxyl group attached to a stereogenic center, which provides a reactive site for a wide range of chemical transformations while maintaining a specific stereochemical configuration. These compounds are frequently used in the synthesis of pharmaceuticals, agrochemicals, flavors, and advanced materials. researchgate.net

The synthesis of enantiomerically pure chiral secondary alcohols is a significant focus in organic chemistry. rsc.org Methods to achieve this include:

Asymmetric reduction of prochiral ketones: This is a primary method for producing chiral alcohols, often employing biocatalysts like enzymes (reductases and dehydrogenases) or whole-cell systems which offer high enantioselectivity under mild conditions. researchgate.netrsc.orgmdpi.com

Kinetic resolution of racemic alcohols: This process separates a mixture of enantiomers by selectively reacting one enantiomer at a higher rate, often catalyzed by enzymes like lipases. rsc.org The unreacted alcohol is thus enriched in the other enantiomer.

Regioselective and stereoselective oxidation: Specific C-H bonds can be oxidized to form chiral alcohols using catalysts like cytochrome P450. rsc.org

The resulting enantiopure alcohols serve as versatile precursors. The hydroxyl group can be easily converted into other functional groups, allowing for the construction of more complex molecular architectures with precise stereochemical control.

Importance of Enantiomerically Pure Compounds in Pharmaceutical and Agrochemical Industries

The demand for enantiomerically pure compounds is driven primarily by the pharmaceutical and agrochemical industries, where stereochemistry is directly linked to efficacy and safety. numberanalytics.comchiralpedia.com

In the Pharmaceutical Industry: Biological systems, such as enzymes and receptors, are inherently chiral. americanpharmaceuticalreview.comchiralpedia.com This means they interact differently with each enantiomer of a chiral drug. veranova.comresearchgate.net Consequently, the two enantiomers of a single drug can have vastly different pharmacological profiles. researchgate.netnumberanalytics.com One enantiomer may provide the desired therapeutic effect, while the other could be inactive, less active, or even cause harmful or toxic side effects. numberanalytics.comtaylorfrancis.com A tragic historical example is thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects. numberanalytics.comnumberanalytics.com

Due to these significant differences, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now strongly favor the development of single-enantiomer drugs. americanpharmaceuticalreview.comveranova.com This shift ensures greater safety and efficacy, simplifies pharmacokinetic and pharmacodynamic profiles, and can reduce the required dosage. researchgate.net The production of single-enantiomer pharmaceuticals has become a critical aspect of modern drug development. taylorfrancis.com

In the Agrochemical Industry: Similar principles apply to agrochemicals like pesticides and herbicides. numberanalytics.com Often, only one enantiomer of a chiral pesticide is responsible for its biological activity against the target pest or weed. numberanalytics.comnih.gov The other enantiomer may be inactive, leading to unnecessary environmental contamination. chiralpedia.com

Using enantiomerically pure agrochemicals offers several advantages:

Increased Efficacy: The active ingredient is more potent, allowing for lower application rates. nih.gov

Reduced Environmental Impact: Lowering the amount of chemical applied minimizes soil and water contamination and reduces the risk to non-target organisms. chiralpedia.comnumberanalytics.com

Therefore, the development of chiral agrochemicals is an important strategy for creating more effective and environmentally sustainable agricultural practices. nih.gov

Specific Focus on (R)-Cyclohexyl(phenyl)methanol as a Chiral Building Block

This compound is a specific chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis. guidechem.com Its structure, featuring a cyclohexyl group and a phenyl group attached to a chiral carbinol center, provides a unique combination of steric and electronic properties.

This compound is recognized for its utility in the synthesis of more complex chiral molecules, particularly in the pharmaceutical field. guidechem.com Its high enantiomeric purity makes it a crucial intermediate where precise stereochemical control is necessary. For instance, chiral cyclohexylphenylglycolic acid, which can be synthesized from precursors like this compound, is a key component in the synthesis of certain anticholinergic drugs. google.com The defined three-dimensional structure of this compound allows it to be used to construct specific stereoisomers of target molecules, ensuring the final product has the desired biological activity. guidechem.comgoogle.com

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 3113-96-0 |

| Molecular Formula | C₁₃H₁₈O |

| Molecular Weight | 190.28 g/mol |

| Appearance | White powder / Colorless liquid |

| Melting Point | 71-72°C |

| Boiling Point | 305.1 ± 11.0 °C (Predicted) |

| Density | 1.039 ± 0.06 g/cm³ (Predicted) |

| Data sourced from multiple chemical suppliers and databases. guidechem.comguidechem.com |

The use of this compound as a chiral building block exemplifies the broader importance of enantiomerically pure secondary alcohols in creating advanced and effective chemical products. guidechem.com

Structure

3D Structure

Properties

IUPAC Name |

(R)-cyclohexyl(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYKZBKCLHBUHU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of R Cyclohexyl Phenyl Methanol

Overview of Methodologies for Chiral Alcohol Production

The production of chiral alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries, is a significant area of research. Methodologies for their synthesis have evolved from classical chemical resolutions, which are limited by a theoretical maximum yield of 50%, to more efficient asymmetric synthesis techniques. Among these, the asymmetric reduction of prochiral ketones stands out as a highly effective method. This can be achieved through chemical catalysis, using chiral metal complexes or organocatalysts, or through biocatalysis, which employs whole microbial cells or isolated enzymes. Biocatalysis has gained prominence due to its remarkable specificity (chemo-, regio-, and enantioselectivity) and operation under mild conditions.

Asymmetric Reduction of Prochiral Ketones to Chiral Alcohols

The conversion of a prochiral ketone to a chiral alcohol is a key transformation in asymmetric synthesis. This reduction introduces a new stereocenter, and controlling the stereochemical outcome is paramount. While chemical methods involving stoichiometric chiral reducing agents or catalytic transfer hydrogenation are effective, they often rely on expensive and toxic heavy metals.

Biocatalytic asymmetric reduction has emerged as a powerful and sustainable alternative. This approach utilizes the inherent stereoselectivity of enzymes, primarily oxidoreductases or dehydrogenases, to produce enantiomerically pure alcohols with high yields. The use of whole-cell biocatalysts is often preferred over isolated enzymes as it circumvents the need for costly enzyme purification and provides a natural environment for the enzyme, enhancing its stability. Furthermore, whole-cell systems contain mechanisms for the regeneration of essential cofactors, such as NAD(P)H, which are required for the reduction process.

Biocatalytic Approaches for Enantioselective Synthesis of (R)-Cyclohexyl(phenyl)methanol

The enantioselective synthesis of cyclohexyl(phenyl)methanol (B1583271) through biocatalysis has been a subject of considerable investigation. The stereochemical outcome of the reduction of cyclohexyl(phenyl)methanone is dictated by the enzyme's adherence to either the Prelog or anti-Prelog rule. Prelog's rule generally leads to the formation of (S)-alcohols, while anti-Prelog selectivity yields (R)-alcohols. The choice of the biocatalyst is therefore critical in directing the synthesis towards the desired (R)-enantiomer.

Whole-cell biocatalysis offers a practical and efficient method for the asymmetric reduction of ketones. A variety of microorganisms, including bacteria and yeasts, have been screened for their ability to reduce cyclohexyl(phenyl)methanone with high enantioselectivity.

Extensive research has been conducted on the use of Lactobacillus paracasei BD101 as a whole-cell biocatalyst for the reduction of cyclohexyl(phenyl)methanone. This strain has been shown to be highly effective, producing (S)-cyclohexyl(phenyl)methanol with excellent enantiomeric excess and high yields. In preparative-scale reductions, (S)-cyclohexyl(phenyl)methanol was obtained in 92% yield and with an enantiomeric excess greater than 99%.

Table 1: Asymmetric Reduction of Cyclohexyl(phenyl)methanone using Lactobacillus paracasei BD101

| Parameter | Value |

|---|---|

| Product | (S)-Cyclohexyl(phenyl)methanol |

| Yield | 92% |

This table presents data for the synthesis of the (S)-enantiomer, as detailed in the cited literature.

Several other microbial strains have been investigated for their ability to stereoselectively reduce cyclohexyl(phenyl)methanone. While many, like Lactobacillus paracasei, exhibit Prelog selectivity to produce the (S)-enantiomer, the search for microorganisms with anti-Prelog activity is crucial for the synthesis of this compound. Species such as Candida magnoliae and Candida zeylanoides P1 have also been used in the reduction of this bulky ketone.

Notably, alcohol dehydrogenases from Lactobacillus kefir are known to exhibit anti-Prelog stereopreference, making this organism a strong candidate for the synthesis of (R)-alcohols. nih.govgoogle.comresearchgate.netbaidu.com An engineered variant of the alcohol dehydrogenase from Lactobacillus kefir has demonstrated excellent anti-Prelog (R)-stereoselectivity across a broad range of ketones, achieving high conversions and enantiomeric excesses. nih.gov Although specific data for the reduction of cyclohexyl(phenyl)methanone by this engineered enzyme is not available, its performance with other sterically demanding ketones suggests its potential for the synthesis of this compound.

Table 2: Representative Anti-Prelog Reduction of a Prochiral Ketone by Engineered Lactobacillus kefir ADH

| Substrate | Product Configuration | Conversion | Enantiomeric Excess (ee) | Isolated Yield |

|---|

This table illustrates the anti-Prelog selectivity of an engineered ADH from L. kefir on a representative ketone, indicating its potential for the synthesis of this compound. nih.gov

The use of isolated enzymes, specifically alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offers a more controlled approach to the asymmetric reduction of ketones. These enzymes are responsible for the catalytic activity observed in whole-cell systems. The stereoselectivity of the reduction is an intrinsic property of the specific ADH used.

For the synthesis of this compound, an ADH with anti-Prelog stereospecificity is required. A phenylethanol dehydrogenase isolated from Lactobacillus kefir has been shown to catalyze the reduction of various aromatic, alicyclic, and aliphatic ketones to their corresponding (R)-alcohols in the presence of the cofactor NADPH. google.com This enzyme's ability to reduce a range of substrates suggests its applicability to the asymmetric reduction of cyclohexyl(phenyl)methanone to yield the (R)-enantiomer. The challenge in using isolated enzymes lies in the need for an efficient system to regenerate the expensive cofactor, which can be addressed by using a coupled-enzyme system, for instance, with glucose dehydrogenase.

Enzyme-Catalyzed Asymmetric Reduction for Chiral Alcohols

Isolated Enzymes for Ketone Reduction

The use of isolated enzymes for the reduction of prochiral ketones is often favored over whole-cell systems due to higher volumetric productivity and the elimination of side reactions. nih.gov Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the primary classes of enzymes employed for this purpose. These enzymes exhibit remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions, such as ambient temperature and neutral pH. nih.govproquest.com

The stereochemical outcome of the reduction is often governed by "Prelog's rule," which predicts the formation of the (S)-alcohol. However, numerous anti-Prelog enzymes have been identified and engineered, enabling the synthesis of (R)-alcohols with high enantiomeric excess. For instance, a carbonyl reductase from Candida magnoliae has been shown to catalyze the reduction of various ketones to their corresponding anti-Prelog alcohols in excellent optical purity. nih.gov Similarly, resting cells of Bacillus cereus TQ-2 have demonstrated the ability to convert acetophenone (B1666503) to (R)-1-phenylethanol with 99% enantiomeric excess, following an anti-Prelog stereopreference.

The three-dimensional structure of the enzyme's active site, along with the geometry of the substrate and the cofactor, dictates the stereoselectivity of the reduction. nih.gov By understanding these interactions, enzymes can be engineered through techniques like site-directed mutagenesis to enhance their activity and even invert their stereopreference to produce the desired chiral alcohol. acs.org

Strategies for Cofactor Regeneration in Biocatalytic Processes

A significant challenge in the application of isolated enzymes for ketone reduction is the requirement for stoichiometric amounts of expensive nicotinamide (B372718) cofactors, such as NADPH or NADH. nih.gov To overcome this, various cofactor regeneration systems have been developed. These systems can be broadly categorized as enzyme-coupled, substrate-coupled, or electrochemical/photochemical methods.

Enzyme-Coupled Regeneration: This is the most common approach and involves using a second enzyme and a sacrificial co-substrate to regenerate the cofactor. A widely used system is the glucose dehydrogenase (GDH)-catalyzed oxidation of glucose, which regenerates NADPH or NADH. capes.gov.br This method is highly efficient and drives the equilibrium of the primary reaction towards product formation.

Substrate-Coupled Regeneration: In this strategy, a single enzyme catalyzes both the reduction of the target ketone and the oxidation of a co-substrate, typically a cheap and readily available alcohol like isopropanol (B130326). acs.orgacs.org This simplifies the reaction setup by eliminating the need for a second enzyme. However, the thermodynamic equilibrium of the coupled reaction can sometimes limit the final conversion. almacgroup.com

Whole-Cell Systems: While this article focuses on isolated enzymes, it is worth noting that whole-cell biocatalysts circumvent the need for external cofactor addition by utilizing the cell's own metabolic machinery for regeneration. acs.orgbohrium.com

The choice of cofactor regeneration strategy depends on several factors, including the specific enzymes involved, the reaction scale, and economic considerations.

Substrate Scope and Stereoselectivity Considerations in Biocatalysis

The substrate scope of ketoreductases is a critical factor in their synthetic utility. While some enzymes exhibit broad substrate tolerance, accepting a wide range of aromatic and aliphatic ketones, others are more specific. rsc.orgnih.gov The stereoselectivity of the reduction is also highly dependent on the structure of the ketone substrate.

For example, a study evaluating a series of carbonyl reductases for the reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) found that the majority of enzymes produced the (R)-alcohol, while approximately 30% yielded the (S)-enantiomer. nih.gov This highlights the diversity of stereopreferences available within this class of enzymes.

The presence of bulky substituents on the ketone can influence both the activity and stereoselectivity of the enzyme. Engineering the enzyme's active site can be employed to accommodate larger substrates and to control the stereochemical outcome. For instance, mutagenesis of key residues in a carbonyl reductase from Kluyveromyces marxianus (KmCR) successfully inverted its stereopreference from Prelog to anti-Prelog for the synthesis of a key atorvastatin (B1662188) precursor. acs.org

Table 1: Examples of Ketone Reductase Substrate Scope and Stereoselectivity

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (%) |

|---|---|---|---|

| Bacillus cereus TQ-2 | Acetophenone | (R) | 99 |

| Candida magnoliae | Various ketones | anti-Prelog | Excellent |

| Saccharomyces cerevisiae | Ethyl 2-oxo-4-phenylbutyrate | (R) | 100 |

Optimization of Bioreduction Reaction Conditions for Chiral Alcohol Production

To achieve high conversion, yield, and enantioselectivity in biocatalytic ketone reductions, it is essential to optimize various reaction parameters. These include pH, temperature, substrate and enzyme concentrations, and the choice of co-solvent. researchgate.net

The optimal pH and temperature are highly dependent on the specific enzyme being used. For instance, the whole-cell biocatalyst Bacillus cereus TQ-2 showed optimal activity at 30°C and exhibited considerable activity over a broad pH range from 5.0 to 9.0.

Many ketone substrates have poor solubility in aqueous media, which can limit the reaction rate. The addition of water-miscible organic co-solvents, such as isopropanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO), can enhance substrate solubility and improve reaction performance. acs.orgalmacgroup.comnih.gov Isopropanol has the added benefit of serving as a co-substrate for cofactor regeneration in substrate-coupled systems. acs.org

Ionic liquids have also been investigated as co-solvents in enzymatic ketone reductions. For example, the use of certain ionic liquids with an alcohol dehydrogenase from Rhodococcus erythropolis was shown to improve the asymmetric reduction of 4'-bromo-2,2,2-trifluoroacetophenone. capes.gov.br

However, the presence of organic solvents can also negatively impact enzyme stability and activity. Therefore, the choice and concentration of the co-solvent must be carefully optimized for each specific biocatalytic system.

Mathematical modeling and optimization techniques are increasingly being used to enhance the efficiency of biocatalytic processes. exlibrisgroup.comresearchgate.net These approaches allow for a systematic investigation of the influence of multiple reaction parameters on conversion, yield, and enantioselectivity.

For the asymmetric reduction of cyclohexyl(phenyl)methanone, a distance-based design-focused optimization model was employed to identify the optimal bioreduction conditions using Leuconostoc pseudomesenteroides N13 as the biocatalyst. The model predicted optimal conditions of pH 6.46, 30°C, a 72-hour incubation period, and an agitation speed of 199 rpm, which were experimentally verified to yield (S)-cyclohexyl(phenyl)methanol with 99% ee and >99% conversion. researchgate.net

Machine learning algorithms are also being explored for the optimization of biofiltration and other bioprocesses, offering a data-driven approach to improving performance. nih.gov

Chemoenzymatic Synthetic Routes to Chiral Alcohols

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical transformations. nih.gov This approach can be particularly useful for the synthesis of chiral alcohols that are not directly accessible through biocatalytic reduction alone.

For example, a chemoenzymatic route could involve the enzymatic resolution of a racemic alcohol, which was produced through a non-selective chemical reduction of the corresponding ketone. Alternatively, an enzymatic reaction could be used to create a chiral intermediate that is then further transformed through chemical steps.

The integration of enzymatic and chemical steps requires careful consideration of the compatibility of reaction conditions. However, the potential to create novel and efficient synthetic routes to valuable chiral compounds makes chemoenzymatic strategies a powerful tool in organic synthesis.

Chemical Asymmetric Synthesis Methodologies (General for Chiral Alcohols)

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern organic synthesis. Two primary strategies have emerged as highly effective: the use of stoichiometric chiral reducing agents and the development of catalytic systems that employ a chiral catalyst in substoichiometric amounts.

Reduction with Chiral Reagents

The use of stoichiometric chiral reagents, often derived from readily available chiral sources like amino acids, provides a direct and often highly selective route to enantiomerically enriched alcohols. One of the most significant advancements in this area is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with borane (B79455).

| Ketone | Product Configuration | Enantiomeric Excess (% e.e.) |

|---|---|---|

| Acetophenone | R | 96.5 |

| Propiophenone | R | 96.7 |

| Butyrophenone | R | 97.3 |

| Isobutyrophenone | R | 83.3 |

Research into chiral amino alcohols as precursors for these reagents has shown that sterically more demanding analogs, such as those containing cyclohexyl groups instead of phenyl groups, can lead to even higher enantioselectivities. This suggests that a tailored chiral reagent could be highly effective for the synthesis of this compound. polyu.edu.hk

Chiral Catalyst Development for this compound Precursors

While stoichiometric chiral reagents are effective, the development of chiral catalysts that can facilitate asymmetric transformations in small quantities is highly desirable from an efficiency and sustainability perspective. The asymmetric transfer hydrogenation of ketones, pioneered by Noyori and others, stands out as a powerful catalytic method.

These reactions typically employ ruthenium or rhodium complexes with chiral diamine or amino alcohol ligands. The catalyst facilitates the transfer of hydrogen from a simple hydrogen source, such as isopropanol or formic acid, to the ketone in an enantioselective manner. The success of these catalysts lies in the formation of a chiral metal-ligand complex that effectively differentiates between the two faces of the prochiral ketone.

For the synthesis of this compound, the precursor is cyclohexyl phenyl ketone. The asymmetric transfer hydrogenation of this specific ketone has been a subject of study, with various chiral catalysts being developed to achieve high enantioselectivity. The choice of the chiral ligand is critical, and ligands derived from chiral amino alcohols have shown considerable promise. Studies have indicated that the steric and electronic properties of the ligand play a crucial role in determining the efficiency and selectivity of the reduction. polyu.edu.hk

While a comprehensive data table for the asymmetric reduction of cyclohexyl phenyl ketone to this compound is not explicitly available in the provided search results, the principles of Noyori-type asymmetric hydrogenation and the findings from related ketone reductions strongly suggest that this approach is a viable and potent method for the synthesis of the target molecule with high enantiopurity. Further research would likely focus on the optimization of the catalyst system, including the metal center, the chiral ligand, and the reaction conditions, to maximize the yield and enantiomeric excess for this specific transformation.

Stereochemical Aspects and Purity Assessment of R Cyclohexyl Phenyl Methanol

Determination of Enantiomeric Excess (ee) in Chiral Alcohol Synthesis

The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other in a mixture. wikipedia.org It is a critical parameter in the synthesis of chiral compounds like (R)-cyclohexyl(phenyl)methanol. The determination of enantiomeric excess is routinely accomplished using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC). phenomenex.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. phenomenex.com This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. For cyclohexyl(phenyl)methanol (B1583271) and related secondary alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = |(AreaR - AreaS) / (AreaR + AreaS)| x 100

Where AreaR and AreaS are the integrated peak areas of the (R)- and (S)-enantiomers, respectively.

Table 1: Illustrative Chiral HPLC Method for Separation of Cyclohexyl(phenyl)methanol Enantiomers

| Parameter | Condition |

| Column | Chiralcel OD-H (or similar polysaccharide-based column) |

| Mobile Phase | 2-propanol/hexane (e.g., 5:95 v/v) rsc.org |

| Flow Rate | 0.5 mL/min rsc.org |

| Detection | UV at 254 nm rsc.org |

| Retention Time (tR) | tR (R) < tR (S) or vice versa, depending on the exact column and conditions. For example, tR (R) = 15.76 min; tR (S) = 19.76 min have been reported for a similar compound under specific conditions. rsc.org |

Absolute Configuration Assignment and Confirmation of (R)-Configuration

The assignment of the absolute configuration of a chiral molecule, designating it as either (R) or (S), is fundamental to its chemical identity. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration based on the spatial arrangement of the substituents around the stereocenter. wikipedia.orglibretexts.org For cyclohexyl(phenyl)methanol, the substituents on the chiral carbon are hydroxyl (-OH), phenyl (-C6H5), cyclohexyl (-C6H11), and hydrogen (-H).

While the CIP rules provide a systematic nomenclature, experimental techniques are required to unequivocally determine the absolute configuration of a newly synthesized chiral molecule. One of the most definitive methods for this purpose is single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule and thus its absolute configuration. wikipedia.org

Another powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution is Vibrational Circular Dichroism (VCD) spectroscopy. rsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (R)-enantiomer), the absolute configuration can be confidently assigned. nih.gov

Methodologies for Chiral Resolution (e.g., Kinetic Resolution)

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org While asymmetric synthesis aims to produce a single enantiomer directly, resolution methods are employed to separate pre-existing racemic mixtures. Kinetic resolution is a widely used technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols due to their high enantioselectivity. In a typical lipase-catalyzed kinetic resolution of racemic cyclohexyl(phenyl)methanol, an acyl donor such as vinyl acetate (B1210297) is used to selectively acylate one of the enantiomers at a much faster rate than the other. scielo.br

For example, a lipase (B570770) like Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, might preferentially catalyze the acylation of the (S)-enantiomer of cyclohexyl(phenyl)methanol, leaving the unreacted this compound in high enantiomeric excess. nih.gov The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-alcohol can then be separated by standard chromatographic techniques. The theoretical maximum yield for the resolved alcohol in a kinetic resolution is 50%. scielo.br

Table 2: Example of Lipase-Catalyzed Kinetic Resolution

| Parameter | Description |

| Substrate | Racemic cyclohexyl(phenyl)methanol |

| Enzyme | Immobilized Lipase (e.g., Novozym 435) |

| Acyl Donor | Vinyl Acetate |

| Solvent | Organic solvent (e.g., hexane, toluene) |

| Products | This compound and (S)-cyclohexyl(phenyl)acetate |

The efficiency of the resolution is often described by the enantiomeric ratio (E), which is a measure of the selectivity of the enzyme for one enantiomer over the other. nih.gov High E-values (typically >100) are indicative of an effective resolution process.

Spectroscopic Characterization for Enantiopurity and Structural Confirmation

Spectroscopic techniques are indispensable for the structural confirmation of this compound and for providing evidence of its purity. While standard spectroscopic methods like NMR and IR cannot distinguish between enantiomers, they are crucial for confirming the molecular structure and for identifying any achiral impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are used to confirm the connectivity of the atoms in the molecule. The proton NMR spectrum of cyclohexyl(phenyl)methanol would show characteristic signals for the aromatic protons of the phenyl group, the methine proton attached to the hydroxyl group, and the aliphatic protons of the cyclohexyl ring. rsc.orgrsc.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm-1 is characteristic of the O-H stretching vibration of the alcohol group. rsc.org Absorptions corresponding to C-H bonds of the aromatic and aliphatic systems, as well as C=C stretching of the phenyl ring, would also be present. acs.org

To assess enantiopurity using spectroscopy, chiral derivatizing agents or chiral shift reagents can be used in NMR. These reagents react with the enantiomers to form diastereomers, which have distinct NMR spectra, allowing for the quantification of each enantiomer. However, the most common and direct method for determining enantiopurity remains chiral HPLC, as discussed in section 3.1.

Table 3: Spectroscopic Data for Cyclohexyl(phenyl)methanol

| Technique | Key Features |

| 1H NMR | Signals for phenyl protons, methine proton (CH-OH), and cyclohexyl protons. rsc.org |

| 13C NMR | Signals for aromatic carbons, the carbon bearing the hydroxyl group, and the aliphatic carbons of the cyclohexyl ring. rsc.org |

| IR (cm-1) | Broad O-H stretch (~3300-3500 cm-1), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic). rsc.org |

Applications of R Cyclohexyl Phenyl Methanol in Advanced Organic Synthesis

Chiral Building Block in Pharmaceutical Synthesis

The enantiomeric purity of (R)-cyclohexyl(phenyl)methanol makes it a crucial starting material for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. guidechem.com As a chiral building block, it introduces a specific stereocenter into a target molecule, which is often essential for its biological activity. The stereochemistry of drug molecules is critical as different enantiomers can have vastly different pharmacological effects.

The synthesis of many pharmaceutical agents involves the incorporation of chiral alcohols or their derivatives. This compound provides a scaffold with a defined three-dimensional arrangement that can be elaborated into more complex structures. Its utility lies in its ability to serve as a precursor to a variety of functional groups while maintaining the integrity of the chiral center.

Table 1: Examples of Pharmaceutical Precursors Synthesized from Chiral Alcohols

| Precursor Class | Therapeutic Area |

| Chiral amino alcohols | Antivirals, Antihypertensives |

| Chiral epoxides | Anticancer agents, Beta-blockers |

| Chiral acids and esters | Anti-inflammatory drugs, Antidepressants |

This table provides illustrative examples of precursor classes that can be synthesized from chiral alcohols like this compound and their relevance in medicinal chemistry.

Intermediate in Agrochemical Production

Similar to its role in pharmaceuticals, this compound is an important intermediate in the production of agrochemicals. guidechem.com The efficacy and selectivity of many pesticides and herbicides are dependent on their stereochemistry. The use of enantiomerically pure intermediates helps in the development of more effective and environmentally benign agrochemicals by reducing the application of inactive or potentially harmful isomers.

The compound's structure can be incorporated into the final agrochemical product to impart the desired biological activity. The cyclohexyl and phenyl groups can be further functionalized to tune the molecule's properties, such as its binding affinity to the target protein or its environmental persistence.

Precursor for Flavor and Fragrance Compounds

The organoleptic properties of many flavor and fragrance compounds are intrinsically linked to their stereochemistry. This compound serves as a precursor for the synthesis of various aroma chemicals. guidechem.com The specific spatial arrangement of the atoms in the molecule is crucial for its interaction with olfactory receptors, dictating the perceived scent.

By modifying the structure of this compound, chemists can create a range of fragrance and flavor compounds with unique scent profiles. The synthesis of these compounds often involves reactions that transform the hydroxyl group into other functionalities, such as esters or ethers, which are common in fragrance chemistry.

Utility as a Chiral Ligand or Auxiliary in Asymmetric Reactions

Beyond its role as a structural component, the chiral nature of this compound allows for its use as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary can be removed and often recycled.

Cyclohexyl-based chiral auxiliaries are known to be highly effective in inducing high diastereofacial selectivity in carbon-carbon bond-forming reactions and various reductions. sigmaaldrich.com Although specific examples detailing the use of this compound itself as a ligand or auxiliary are not extensively documented in readily available literature, its structural motifs are present in other successful chiral auxiliaries. The bulky cyclohexyl and phenyl groups can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face and thereby controlling the formation of a new stereocenter.

Table 2: Common Asymmetric Reactions Employing Chiral Auxiliaries

| Reaction Type | Description |

| Alkylation | Formation of a new carbon-carbon bond by the addition of an alkyl group. |

| Aldol Reaction | Formation of a β-hydroxy carbonyl compound. |

| Diels-Alder Reaction | A [4+2] cycloaddition to form a six-membered ring. |

| Grignard Reaction | Addition of an organomagnesium halide to a carbonyl group. |

This table illustrates the types of asymmetric reactions where chiral auxiliaries derived from chiral alcohols can be employed to achieve high levels of stereocontrol.

Derivatization Reactions of the Hydroxyl Group (e.g., Etherification)

The hydroxyl group of this compound is a key functional handle that allows for a wide range of derivatization reactions. These transformations are fundamental to its application as a versatile intermediate.

Etherification: The formation of an ether from the hydroxyl group is a common transformation. This can be achieved through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org The resulting ethers can have altered physical and chemical properties, which can be advantageous for specific applications in materials science or as intermediates in multi-step syntheses.

Other Derivatizations: Besides etherification, the hydroxyl group can undergo several other important reactions:

Esterification: Reaction with a carboxylic acid or its derivative to form an ester. Esters are prevalent in fragrance compounds and can also serve as protecting groups or be converted to other functional groups.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, cyclohexyl(phenyl)methanone.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and then displaced by a nucleophile to introduce a variety of other functional groups.

Table 3: Summary of Derivatization Reactions

| Reaction | Reagent(s) | Product Functional Group |

| Etherification | Base, Alkyl halide | Ether |

| Esterification | Carboxylic acid, Acid catalyst | Ester |

| Oxidation | Oxidizing agent (e.g., PCC, Swern) | Ketone |

| Tosylation | TsCl, Pyridine | Tosylate |

| Halogenation | HX, SOCl₂, PBr₃ | Alkyl halide |

Reactivity and Mechanistic Considerations of R Cyclohexyl Phenyl Methanol

Nucleophilic Character of the Hydroxyl Group in Chemical Transformations

The hydroxyl group is a key functional moiety in (R)-cyclohexyl(phenyl)methanol, and its oxygen atom possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows the hydroxyl group to participate in a variety of chemical transformations.

One of the most common reactions involving the hydroxyl group is nucleophilic substitution . In these reactions, the hydroxyl group can act as a leaving group, typically after being protonated or converted into a better leaving group, such as a tosylate. This activation is necessary because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. Once activated, a wide range of nucleophiles can attack the benzylic carbon, leading to the substitution of the hydroxyl group. For example, reaction with hydrobromic acid (HBr) can introduce a bromine atom at the benzylic position. The reactivity in these SN1 or SN2 reactions is influenced by the steric hindrance from the adjacent cyclohexyl and phenyl groups.

The hydroxyl group also allows for esterification reactions. When reacted with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, this compound can form esters. This transformation is a fundamental process in organic synthesis.

Furthermore, the secondary alcohol functionality of this compound can undergo oxidation to yield the corresponding ketone, cyclohexyl(phenyl)methanone. This reaction highlights the ability of the hydroxyl group to participate in redox reactions.

The table below summarizes some of the key transformations involving the nucleophilic character of the hydroxyl group in cyclohexyl(phenyl)methanol (B1583271) derivatives.

| Reaction Type | Reagent(s) | Product |

| Nucleophilic Substitution | HBr, H₂O₂ | α-Bromo cyclohexyl phenyl ketone |

| Oxidation | Oxidizing agent | Cyclohexyl(phenyl)methanone |

| Esterification | Carboxylic acid or derivative | Ester |

Hydrogen Bonding Interactions in Molecular Systems

The hydroxyl group of this compound is capable of both donating and accepting hydrogen bonds. This ability to form hydrogen bonds significantly influences its physical properties and interactions with other molecules in various systems.

In the solid state and in concentrated solutions, this compound molecules can self-associate through intermolecular hydrogen bonds, forming dimers, trimers, or larger aggregates. nih.gov These interactions are a primary force driving the aggregation of alcohols. However, the bulky cyclohexyl and phenyl groups can influence the geometry and strength of these hydrogen-bonded networks. nih.gov

In addition to self-association, the hydroxyl group can form hydrogen bonds with other molecules, such as solvents or other solutes. For instance, in protic solvents like methanol, the hydroxyl group can interact with the solvent molecules. The ability to form hydrogen bonds contributes to the solubility of this compound in polar solvents. wikipedia.org

The interplay between hydrogen bonding and steric effects is a key area of research in understanding the supramolecular chemistry of substituted alcohols like this compound. nih.gov

Influence of Steric Hindrance from Cyclohexyl and Phenyl Groups on Reactivity

The presence of the bulky cyclohexyl and phenyl groups attached to the carbinol carbon (the carbon bearing the hydroxyl group) introduces significant steric hindrance. This steric bulk has a profound impact on the reactivity of this compound.

Steric hindrance can affect the rates of chemical reactions. For reactions that require a nucleophile to approach the carbinol carbon, such as in SN2 reactions, the bulky substituents can impede this approach, thereby slowing down the reaction rate. reddit.com The non-planar, alicyclic cyclohexyl group and the planar but sterically demanding phenyl group both contribute to this steric congestion.

However, steric hindrance can also play a role in enhancing selectivity in certain chemical transformations. The bulky groups can direct incoming reagents to attack from a less hindered face of the molecule, leading to a higher yield of a particular stereoisomer. This is a crucial consideration in asymmetric synthesis, where controlling the stereochemical outcome of a reaction is paramount.

In the context of self-assembling systems, the size of the steric hindrance influences the formation of hydrogen-bonded clusters. An increase in the steric hindrance generally leads to a decrease in the size of these supramolecular structures. nih.gov The phenyl ring, in this regard, plays a dual role, acting as a steric hindrance and also as a source of different hydrogen bonding patterns through π-interactions. nih.gov

The table below provides a qualitative summary of the influence of steric hindrance on the reactivity of this compound.

| Reaction Type | Influence of Steric Hindrance |

| SN2 Reactions | Decreases reaction rate due to hindered nucleophilic attack. |

| Asymmetric Synthesis | Can enhance stereoselectivity by directing reagent approach. |

| Supramolecular Assembly | Can limit the size of hydrogen-bonded aggregates. nih.gov |

Advanced Research Perspectives in Chiral Alcohol Chemistry

Development of Novel Biocatalysts for Enhanced Enantioselective Synthesis

The discovery and development of new biocatalysts are fundamental to advancing the synthesis of chiral alcohols. The limitations of naturally occurring enzymes, such as narrow substrate scope, often hinder their application for industrially relevant molecules. acs.org Consequently, significant research effort is directed towards identifying novel enzymes from diverse microbial sources with superior catalytic properties.

A prominent strategy involves genome hunting to find desired enzymes for the bioreduction of ketones. nih.gov For instance, a novel and robust medium-chain alcohol dehydrogenase (ADH), designated RhADH, was discovered in Rhodococcus R6. nih.govnih.gov This enzyme demonstrated high efficiency in the asymmetric reduction of a variety of aromatic ketones to their corresponding chiral alcohols. In a model reaction, the reduction of 2-hydroxyacetophenone (B1195853) to (R)-(-)-1-phenyl-1,2-ethanediol, RhADH achieved a specific activity of 110 U mg⁻¹ with an enantiomeric excess (e.e.) of over 99%. nih.govnih.gov

To enhance the practical application of such enzymes, researchers often develop bienzyme-coupled systems for cofactor regeneration. An efficient system combining RhADH with a formate (B1220265) dehydrogenase (CpFDH) was established, which significantly raised the tolerated substrate concentration to as high as 60 g/L through the use of a two-phase reaction medium (dibutyl phthalate (B1215562) and buffer). nih.govnih.gov This approach highlights a viable strategy for the commercial-scale production of a wide range of chiral aromatic alcohols. nih.govnih.gov

The following table summarizes the performance of the RhADH-CpFDH bienzyme system on various aromatic ketone substrates.

| Substrate | Product | Substrate Conc. (g/L) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| 2-Hydroxyacetophenone | (R)-1-Phenyl-1,2-ethanediol | 60 | >99 | >99 |

| Acetophenone (B1666503) | (R)-1-Phenylethanol | 40 | >99 | >99 |

| 4-Methylacetophenone | (R)-1-(p-Tolyl)ethanol | 20 | 98.6 | >99 |

| 4-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 20 | 96.2 | >99 |

| 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 20 | >99 | >99 |

This table presents data on the catalytic performance of the RhADH-CpFDH bienzyme system for the synthesis of various chiral aromatic alcohols. nih.gov

Engineering of Enzymes and Microorganisms for Improved Catalytic Performance

While discovering novel biocatalysts is crucial, engineering existing enzymes and host microorganisms offers a targeted approach to improve catalytic performance for specific applications. Techniques like directed evolution and rational design are employed to enhance enzyme activity, stability, and stereoselectivity. nih.govmdpi.com

One innovative approach involves engineering multi-enzyme nanoreactors using virus-like particles (VLPs). nih.govresearchgate.netrsc.org In one study, a carbonyl reductase (SsCR) and a glucose dehydrogenase (BmGDH) for cofactor regeneration were co-encapsulated within the capsid of a bacteriophage P22 VLP. nih.govresearchgate.net The entire VLP system then underwent directed evolution. The best-performing variant, M5, exhibited a turnover frequency (TOF) up to 15-fold higher than the wild-type nanoreactor for the reduction of various aromatic prochiral ketones, achieving over 99% e.e. in the synthesis of chiral alcohol pharmaceutical intermediates. nih.govresearchgate.netrsc.org

Interestingly, the study revealed that identical amino acid mutations could lead to different effects on catalytic efficiency when comparing the free enzymes to the enzymes confined within the nanoreactor. nih.govresearchgate.net This underscores the unique environmental effects of enzyme compartmentalization. The engineered M5 nanoreactor also demonstrated improved efficiency in the scale-up synthesis of chiral alcohols, confirming that enzyme-encapsulating VLPs can be evolved for enhanced catalytic performance. nih.govresearchgate.net

The table below compares the turnover frequency of the wild-type (WT) and the engineered M5 nanoreactor.

| Substrate | TOF of WT (min⁻¹) | TOF of M5 (min⁻¹) | Fold Increase |

| Ethyl 4-chloroacetoacetate | 1.8 | 27.0 | 15.0 |

| 2,2,2-Trifluoroacetophenone | 2.1 | 21.4 | 10.2 |

| 2-Hydroxyacetophenone | 1.2 | 10.3 | 8.6 |

| Ethyl benzoylformate | 1.4 | 9.0 | 6.4 |

This table illustrates the enhanced turnover frequency (TOF) of the engineered M5 nanoreactor compared to the wild-type (WT) for the asymmetric reduction of various prochiral ketones. nih.gov

Exploration of Continuous Flow and Scalable Synthesis Strategies for Chiral Alcohols

Translating laboratory-scale biocatalytic syntheses into industrial production requires robust and scalable manufacturing processes. Continuous flow chemistry has emerged as a powerful technology that offers significant advantages over traditional batch reactions, including enhanced safety, improved heat and mass transfer, shorter reaction times, and simplified scalability. nih.govresearchgate.net

The application of continuous flow systems is particularly advantageous for biocatalysis. nih.gov Immobilized enzymes can be used in packed-bed reactors, allowing for easy separation of the catalyst from the product stream and continuous operation over extended periods. researchgate.net This setup can lead to higher productivity and simplified work-up procedures compared to batch processes. nih.gov For example, a continuous flow process for the synthesis of a chiral β-nitro alcohol, a key pharmaceutical intermediate, was scaled up using a larger catalyst column. This system produced 12.4 g of the product in 28 hours with 93% yield and 88% e.e. nih.gov

Microreactor systems further enhance biocatalytic processes by providing precise control over reaction conditions and enabling process optimization. nih.gov In a two-step enzymatic cascade for the synthesis of a chiral amino-alcohol, the use of continuous-flow microreactors allowed for the compartmentalization of reactions. This strategy overcame substrate inhibition effects, increased the activity per unit volume, and enabled the optimization of individual reaction steps, ultimately achieving full conversion in just two hours. nih.gov Such integrated chemoenzymatic and biocatalytic flow systems are critical for the efficient and scalable synthesis of valuable chiral alcohols. rsc.org

Computational Approaches in Chiral Alcohol Synthesis and Mechanism Elucidation

Computational methods have become indispensable tools for accelerating the development of efficient biocatalysts for chiral alcohol synthesis. chiralpedia.comnih.gov These approaches provide deep insights into enzyme structure-function relationships and reaction mechanisms, guiding the rational design and engineering of enzymes with desired properties. nih.govnih.gov

Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) are used to model the binding of substrates within an enzyme's active site. acs.org These simulations can elucidate the key interactions that determine stereoselectivity. The asymmetric reduction of a ketone by an alcohol dehydrogenase, for example, depends on how the substrate orients itself relative to the hydride-donating cofactor (NADPH). acs.org Computational models can predict which orientation—pro-(S) or pro-(R)—is more favorable, thus explaining the observed enantiomeric outcome. acs.org

Furthermore, computational tools are instrumental in enzyme engineering. nih.govresearchgate.net Predictive algorithms and design software like Rosetta can identify specific mutations that are likely to alter or even invert the enantioselectivity of an enzyme. acs.org In one study, a combination of structure-based alignment and Rosetta design was used to engineer a short-chain dehydrogenase. The computationally predicted mutations successfully yielded variants with inverted enantioselectivity, changing from >99% S-selective to >99% R-selective. acs.org This in silico prediction significantly reduces the time and labor required for experimental screening of large mutant libraries, establishing an efficient design-build-test-learn cycle for creating tailor-made biocatalysts. nih.govresearchgate.net

Conclusion and Future Directions

Summary of Current Advances in (R)-Cyclohexyl(phenyl)methanol Synthesis and Application

The enantioselective synthesis of this compound has seen significant progress, primarily through biocatalytic and asymmetric chemocatalytic methods. These approaches offer high stereoselectivity, moving beyond classical resolution techniques which are inherently limited to a 50% theoretical yield.

Synthesis:

The most prominent and environmentally benign method for producing enantiopure cyclohexyl(phenyl)methanol (B1583271) is the asymmetric reduction of the prochiral ketone, cyclohexyl phenyl ketone . Biocatalysis, employing whole-cell systems or isolated enzymes (ketoreductases/alcohol dehydrogenases), has proven particularly effective. While many studies report the synthesis of the (S)-enantiomer, the principles are directly applicable to the production of the (R)-enantiomer by selecting enzymes with the appropriate stereopreference (anti-Prelog selectivity). For instance, specific strains of Candida magnolia and Lactobacillus paracasei have been identified for their high activity and enantioselectivity in the reduction of bulky-bulky ketones. The preparative scale asymmetric reduction of cyclohexyl(phenyl)methanone has been demonstrated to yield the corresponding alcohol with high yield and excellent enantiomeric excess (>99%) researchgate.net.

Table 1: Examples of Biocatalytic Asymmetric Reduction of Cyclohexyl Phenyl Ketone

| Biocatalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|

| Lactobacillus paracasei BD101 | (S) | 92 | >99 | researchgate.net |

| Candida magnolia | (S) | 73 | >99 |

Note: While these examples show the synthesis of the (S)-enantiomer, they illustrate the potential of biocatalysis for producing the (R)-enantiomer with high efficiency and selectivity by screening for enzymes with the opposite stereopreference.

Beyond biocatalysis, asymmetric transfer hydrogenation using chiral ruthenium or rhodium complexes is a powerful chemocatalytic method for the reduction of aryl alkyl ketones, offering high yields and enantioselectivities.

Application:

This compound primarily serves as a chiral auxiliary . A chiral auxiliary is an optically active compound that is temporarily incorporated into an achiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary can be removed and ideally recycled. The steric bulk of the cyclohexyl and phenyl groups in this compound can effectively shield one face of a reactive intermediate, forcing a reagent to attack from the less hindered face, thus inducing high diastereoselectivity.

While specific, named reactions employing this compound as the primary auxiliary are not extensively documented in readily available literature, its structural analogues, such as trans-2-phenyl-1-cyclohexanol, are well-established as effective chiral auxiliaries in a variety of transformations, including:

Asymmetric Diels-Alder reactions: Directing the dienophile to approach the diene from a specific face.

Diastereoselective alkylation of enolates: The auxiliary attached to a carbonyl compound directs the approach of an electrophile.

Asymmetric conjugate additions: Controlling the stereochemistry of the addition of nucleophiles to α,β-unsaturated systems.

The utility of these cyclohexyl-based auxiliaries underscores the potential of this compound for similar applications in asymmetric synthesis wikipedia.org.

Emerging Research Avenues and Challenges in Chiral Alcohol Chemistry

The field of chiral alcohol chemistry is continually evolving, driven by the demand for more efficient, sustainable, and versatile synthetic methods. Several key research avenues and persistent challenges are shaping the future of this area.

Emerging Research Avenues:

Protein Engineering and Directed Evolution: While whole-cell biocatalysis is effective, researchers are increasingly turning to protein engineering to tailor ketoreductases with specific properties. Directed evolution can be used to enhance enzyme stability in organic solvents, broaden substrate scope to accept even bulkier ketones, and even invert the enantioselectivity (from producing the (S)- to the (R)-alcohol, or vice versa) to meet specific synthetic needs.

Development of Novel Catalytic Systems: In chemocatalysis, the design of new, more active, and selective catalysts for asymmetric hydrogenation and transfer hydrogenation remains a major focus. This includes the development of catalysts based on more abundant and less toxic metals, as well as the design of ligands that can provide higher enantioselectivity for challenging substrates like bulky-bulky ketones.

Flow Chemistry for Chiral Synthesis: The integration of biocatalysis and chemocatalysis into continuous flow systems is a growing trend. Flow chemistry offers several advantages over traditional batch processes, including improved safety, better process control, easier scalability, and the potential for catalyst recycling, which is particularly important for expensive enzyme or precious metal catalysts.

Enantioconvergent Transformations: Methods that can convert a racemic mixture of a chiral alcohol into a single enantiomer of a different product with a theoretical yield of 100% are highly sought after. Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, is a powerful example of this approach.

Challenges:

Substrate Scope and "Bulky-Bulky" Ketones: A significant challenge in both biocatalysis and chemocatalysis is the asymmetric reduction of "bulky-bulky" ketones, such as cyclohexyl phenyl ketone. The subtle difference in the size and electronic nature of the two substituents can make it difficult for the catalyst's active site to effectively discriminate between the two faces of the carbonyl group, leading to lower enantioselectivity.

Catalyst Compatibility and Process Optimization: In processes like DKR, the compatibility of the biocatalyst (e.g., a lipase) with the chemical racemization catalyst (e.g., a ruthenium complex) under the same reaction conditions (temperature, solvent, pH) is a major hurdle. Finding mutually compatible catalysts and conditions is often a complex optimization problem.

Industrial Scalability and Cost: While many highly effective methods for chiral alcohol synthesis are developed in academic labs, their translation to an industrial scale can be challenging. The cost and stability of enzymes and chiral ligands, the need for co-factor regeneration in biocatalytic reductions, and the efficiency of product purification are all critical factors that need to be addressed for commercial viability.

Greener Synthetic Routes: There is a continuous drive to develop more sustainable synthetic methods. This includes reducing the reliance on hazardous organic solvents, minimizing waste generation, and using catalysts that are recyclable and derived from renewable resources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.